Octahydro-1H-pyrrolo[1,2-a]azepine
Descripción general
Descripción
Octahydro-1H-pyrrolo[1,2-a]azepine is a nitrogen-containing heterocyclic compound . It is a part of the structural skeleton of several important families of alkaloids .
Synthesis Analysis
The synthesis of Octahydro-1H-pyrrolo[1,2-a]azepine involves several key steps including vinyl epoxide aminolysis, ring-closing metathesis, cis-dihydroxylation, and ring closure . This compound has been prepared as a potential glycosidase inhibitor .Molecular Structure Analysis
The molecular formula of Octahydro-1H-pyrrolo[1,2-a]azepine is C9H17N . The structure of this compound includes a pyrrole ring and a pyrazine ring .Chemical Reactions Analysis
The triflate-mediated intramolecular Schmidt reaction of substituted 3-(1-azidocyclohexyl)propanol derivatives leads to Octahydro-1H-pyrrolo[1,2-a]azepine . This compound is a part of the structural skeleton of several important families of alkaloids .Physical And Chemical Properties Analysis
The molecular weight of Octahydro-1H-pyrrolo[1,2-a]azepine is 139.23798 . More detailed physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Stereochemical Control in Chemical Synthesis
Research by Gnägi et al. (2020) has explored the triflate mediated intramolecular Schmidt reaction of substituted 3-(1-azidocyclohexyl)propanol derivatives leading to octahydro-1H-pyrrolo[1,2-a]azepine. This compound forms the structural skeleton of several important families of alkaloids, such as Stemona alkaloids. The study found that chiral alcohols are converted to the azabicyclic derivative with minimal racemization, and the initial asymmetric alcohol center controls the diastereoselectivity of the whole process, leading to the formation of specific diastereoisomers of disubstituted octahydro-1H-pyrrolo[1,2-a]azepine. This reaction's stereoselectivity is significant for the synthesis of complex organic compounds (Gnägi et al., 2020).
Development of New Heterocyclic Compounds
Belskaya et al. (2015) conducted a study involving 1,3-dipolar cycloaddition to create a range of new functionalized nonaromatic heterocyclic compounds, including octahydro-1H-pyrrolo[1,2-a]azepine. The study highlighted the potential for developing novel heterocyclic structures with good yields under mild conditions. These findings contribute to the field of organic synthesis, especially in the creation of compounds with potential pharmacological applications (Belskaya et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2,3,5,6,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a]azepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-5-9-6-4-8-10(9)7-3-1/h9H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAVZTHZDCOEFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCN2CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5715-05-9 | |
Record name | NSC145105 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.